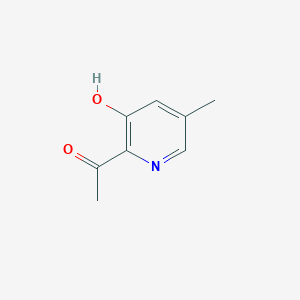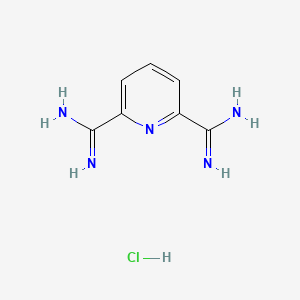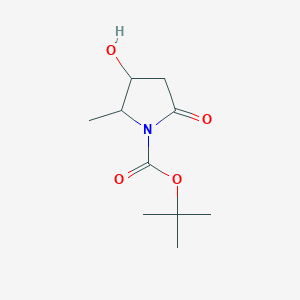
Trimethylacetic Acid, 2,2,2-trifluoroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C7H11F3O2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2,2,2-trifluoroethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate follows a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-trifluoroethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,2-dimethylpropanoic acid and 2,2,2-trifluoroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 2,2,2-trifluoroethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The trifluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The ester bond can be hydrolyzed, releasing the active components that interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
2,2,2-trifluoroethyl 2,2-dimethylpropanoate can be compared with other similar compounds, such as:
2,2,2-trifluoroethyl acetate: Similar in structure but with an acetate group instead of a dimethylpropanoate group.
2,2,2-trifluoroethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.
2,2,2-trifluoroethyl benzoate: Contains a benzoate group, used in fragrance and flavor industries.
The uniqueness of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate lies in its specific ester structure, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl esters.
Eigenschaften
Molekularformel |
C7H11F3O2 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,3)5(11)12-4-7(8,9)10/h4H2,1-3H3 |
InChI-Schlüssel |
YJQLHAFXPYMLNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)





